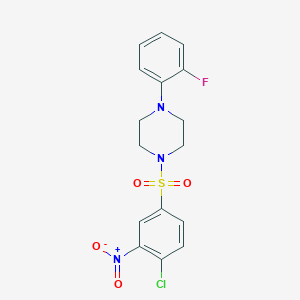

1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

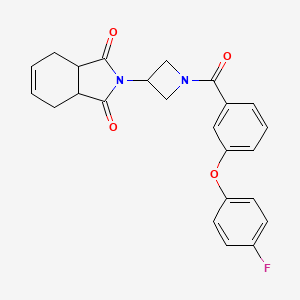

The compound “1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene” is a complex organic molecule that contains several functional groups. These include a chlorobenzene ring, a fluorobenzene ring, a piperazine ring, a sulfonyl group, and a nitro group .

Molecular Structure Analysis

The presence of different functional groups in the molecule would result in a complex three-dimensional structure. The electron-withdrawing nitro group and the electron-donating piperazine ring could potentially influence the reactivity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro group could be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the sulfonyl group could influence its solubility .Scientific Research Applications

Antimicrobial and Antifungal Applications

Research by Janakiramudu et al. (2017) on sulfonamides and carbamates derived from similar structural frameworks has demonstrated significant antimicrobial and antifungal activities. These compounds, synthesized through reactions with aryl sulfonyl chlorides, showed promising activity against several bacterial strains and fungi, indicating the potential of sulfonyl-containing compounds for developing new antimicrobial agents.

Material Science and Optical Properties

Li et al. (2004) developed a novel synthetic strategy for polyphosphazenes with second-order nonlinear optical chromophore, using sulfonyl groups as acceptors. This research Li et al. (2004) demonstrates the application of sulfonyl-containing compounds in material science, particularly in the development of polymers with desirable optical properties for potential use in photonic devices.

Catalysis and Nucleophilic Substitution Reactions

Studies on the catalysis by amine salts in aromatic nucleophilic substitution reactions Hirst & Onyido (1984) have shown that compounds similar to "1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene" can be used to study the mechanisms of such reactions. This research provides insights into the interactions between sulfonyl-containing compounds and nucleophiles, which are crucial for the synthesis of various chemical entities.

Carbonic Anhydrase Inhibitors

Research on the synthesis of [1,4]oxazepine-based primary sulfonamides Sapegin et al. (2018) highlights the role of the sulfonamide group in facilitating ring formation. These compounds exhibited strong inhibition of carbonic anhydrases, indicating the potential of sulfonyl-containing compounds in the development of new inhibitors for therapeutic applications.

Fluoroalkyl Nitrophenyl Ethers

The synthesis of fluoroalkyl nitrophenyl ethers Prescher et al. (1996) involves methods that could be applicable to the synthesis of "this compound." These synthetic approaches highlight the versatility of fluoro and nitro groups in chemical synthesis, providing pathways to novel compounds with potential applications across various fields of chemistry.

Safety and Hazards

Mechanism of Action

Target of Action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals such as antipsychotics and antihistamines . The fluorophenyl group might also interact with certain biological targets, but without specific studies, it’s hard to determine the exact targets of this compound.

Mode of Action

The mode of action would depend on the specific biological target. Piperazine derivatives often act as antagonists or agonists at various receptors . The sulfonyl and nitro groups might also play a role in the compound’s interaction with its targets.

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-4-(2-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O4S/c17-13-6-5-12(11-16(13)21(22)23)26(24,25)20-9-7-19(8-10-20)15-4-2-1-3-14(15)18/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEYTXLBCUHEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)

![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)

![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)